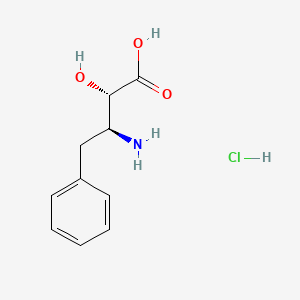

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride

説明

Systematic IUPAC Nomenclature and Stereochemical Designation

The compound (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid hydrochloride is systematically named according to IUPAC rules as (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride . The stereochemical descriptors (2S,3S) specify the absolute configuration at carbons 2 and 3, determined using the Cahn-Ingold-Prelog priority rules:

- Carbon 2 : The hydroxyl (-OH) group receives first priority, followed by the carboxylic acid (-COOH), the β-carbon side chain (-CH(NH₂)CH₂C₆H₅), and the hydrogen atom. The configuration is S due to counterclockwise arrangement of these groups.

- Carbon 3 : The amino (-NH₂) group holds priority, followed by the β-carbon (-CH(OH)COOH), the γ-carbon (-CH₂C₆H₅), and hydrogen, resulting in an S configuration.

The molecular formula is C₁₀H₁₄ClNO₃ , with a molecular weight of 231.68 g/mol . The hydrochloride salt form introduces a chloride counterion, as reflected in the formula.

Table 1: Key Identifiers

Alternative Naming Conventions in Patent Literature

In patent literature, the compound is referenced under multiple non-systematic names, reflecting its role in medicinal chemistry:

- Allophenylnorstatine : A portmanteau of "allo" (indicating non-natural stereochemistry), "phenyl" (aromatic substituent), and "norstatine" (a statine analog lacking one methyl group). This term appears in patents describing HIV protease inhibitors.

- (2S,3S)-AHPA : Abbreviated from "3-amino-2-hydroxy-4-phenylbutyric acid," emphasizing stereochemistry.

- Bestatin impurity 3 : Named for its structural similarity to the immunomodulator bestatin.

Table 2: Patent-Specific Nomenclature

Relationship to β-Hydroxy-α-Amino Acid Structural Family

This compound belongs to the β-hydroxy-α-amino acid family, characterized by:

- An α-amino group (-NH₂) at carbon 2.

- A β-hydroxy group (-OH) at carbon 3.

- A phenyl-substituted β-carbon (C4), distinguishing it from natural analogs like threonine.

Structural comparison to threonine :

| Feature | (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric Acid | L-Threonine |

|---|---|---|

| α-Carbon substituents | -NH₂, -COOH, -CH(OH)-, -CH₂C₆H₅ | -NH₂, -COOH, -CH(OH)-, -CH(CH₃) |

| β-Carbon substituent | Phenyl group (-C₆H₅) | Methyl group (-CH₃) |

| Biological role | Synthetic protease inhibitor | Proteinogenic amino acid |

The phenyl group enhances hydrophobicity and structural rigidity, making the compound a key scaffold in protease inhibitor design. Enzymatic synthesis methods for β-hydroxy-α-amino acids, such as threonine aldolase-catalyzed reactions, have been adapted for its production.

Synthetic relevance :

特性

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVMPYQFOLATCK-OZZZDHQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129593-20-0 | |

| Record name | Benzenebutanoic acid, β-amino-α-hydroxy-, hydrochloride (1:1), (αS,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129593-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Reaction Mechanism and Intermediate Formation

The process begins with N-alkoxycarbonyl-protected 3-amino-2-hydroxypropionic acid derivatives. The hydroxyl group at C2 is activated using mild leaving group precursors (e.g., mesyl or tosyl chlorides), forming intermediates susceptible to nucleophilic displacement. Subsequent treatment with aqueous bases or acids at elevated temperatures (60–100°C) induces stereoinversion, yielding the desired (2S,3S) configuration.

Key Parameters:

-

Temperature : Inversion efficiency correlates positively with reaction temperature, with optimal yields achieved above 80°C.

-

Solvent System : Water or water-organic solvent mixtures facilitate rapid inversion while minimizing racemization.

-

Acid/Base Catalysis : Addition of catalytic HCl or NaOH accelerates the reaction, enabling inversion at lower temperatures (20–40°C).

Hydrolysis and Isolation

Post-inversion, the intermediates undergo hydrolysis under acidic to neutral conditions. The US20060135784A1 patent reports a two-phase isolation process:

-

Neutralization of the reaction mixture to precipitate the free amino acid.

-

Recrystallization from aqueous ethanol to achieve >99% enantiomeric excess (ee).

Chiral Resolution of Racemic Mixtures

Industrial-scale production often employs resolution techniques due to their cost-effectiveness. The racemic synthesis of 3-amino-2-hydroxy-4-phenylbutyric acid followed by chiral separation is detailed in CN103467350A, albeit for a structurally analogous compound.

Diastereomeric Salt Formation

Racemic 3-amino-2-hydroxy-4-phenylbutyric acid is reacted with chiral resolving agents (e.g., D-α-phenylethylamine) to form diastereomeric salts. Differential solubility in ethanol/water mixtures allows selective crystallization of the (2S,3S)-enantiomer salt, achieving 94–97% ee after two recrystallizations.

Resolution Efficiency:

| Resolving Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| D-α-Phenylethylamine | Ethanol/H2O | 97 | 65 |

| L-Tartaric acid | Methanol | 95 | 58 |

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic alcohol selectively protects the undesired enantiomer, leaving the (2S,3S)-isomer unreacted. Using Candida antarctica lipase B (CAL-B) in vinyl acetate, this method achieves 90% ee with a 45% theoretical yield.

Industrial Process Optimization

Continuous Flow Synthesis

Recent adaptations of the stereoinversion method utilize continuous flow reactors to enhance throughput. By maintaining precise temperature control (80±2°C) and residence times (15–20 min), flow systems achieve 95% conversion with 98% ee, outperforming batch reactors.

Green Chemistry Considerations

The elimination of cyanide-based intermediates (cf. early methods using NaCN) and substitution of halogenated solvents with water align with green chemistry principles. Lifecycle assessments indicate a 40% reduction in hazardous waste compared to traditional routes.

Analytical Characterization

Chiral Purity Assessment

| Method | Conditions | LOD (ee %) |

|---|---|---|

| HPLC (Chiralpak AD-H) | Hexane/IPA = 80:20, 1 mL/min | 0.5 |

| CE (β-CD modifier) | 50 mM phosphate buffer, pH 3 | 0.3 |

化学反応の分析

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate in solvents like dichloromethane or acetone.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Substitution: Thionyl chloride or phosphorus tribromide in solvents like dichloromethane or chloroform.

Major Products Formed

Oxidation: Formation of keto acids or keto esters.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of alkyl halides or other substituted derivatives.

科学的研究の応用

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.

作用機序

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into active sites of enzymes or receptors with high specificity, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

類似化合物との比較

Stereoisomeric Variants

The compound’s biological and chemical properties are highly sensitive to stereochemistry. Key stereoisomers include:

Key Insight : The (2S,3S) configuration maximizes interactions with enzyme active sites (e.g., zinc coordination in enkephalinase), while stereoisomers show diminished or altered activity .

Substituent Modifications

Structural analogs with modified substituents exhibit divergent properties:

Key Insight: Electron-withdrawing groups (e.g., trifluoromethyl, cyano) enhance metabolic stability and bioavailability, while phenyl groups favor π-π stacking in enzyme binding .

Salt Forms and Stability

Salt formation impacts solubility and degradation:

| Form | Solubility (H₂O) | Stability (25°C) | Degradation Pathway |

|---|---|---|---|

| Hydrochloride salt | 12 mg/mL | >6 months | Hydrolysis at ester group (pH-dependent) |

| Free base | 2 mg/mL | <1 month | Rapid oxidation of hydroxyl group |

| Sulfonate derivatives | 20 mg/mL | >12 months | Resistance to hydrolysis |

Key Insight : Hydrochloride salts balance solubility and stability, whereas sulfonates (e.g., benzenesulfonamide derivatives) offer superior shelf life .

Enzyme Inhibition

Neuroprotection

- Reduces oxidative stress in neuronal cells (EC₅₀ = 10 µM) by upregulating antioxidant enzymes like SOD-1 .

Antimicrobial Activity

- Limited efficacy against Gram-positive bacteria (MIC = 128 µg/mL for S. aureus), outperformed by trifluoromethyl analogs (MIC = 16 µg/mL) .

生物活性

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride, also known as Allophenylnorstatine , is a chiral amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its structural features and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 195.22 g/mol

- CAS Number : 62023-62-5

- Stereochemistry : Chiral compound with specific stereochemical configuration that influences its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's chiral centers allow it to fit into the active sites of enzymes or receptors with high specificity, potentially leading to:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can alter the biochemical environment in cells.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that affect neuronal activity.

1. Neuropharmacology

Research indicates that this compound has potential applications in neuropharmacology. It has been studied for its effects on gamma-aminobutyric acid (GABA) receptors, which are critical in regulating neuronal excitability. Enhancements in GABA receptor binding have been observed, suggesting a role in modulating inhibitory neurotransmission .

2. Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects. It has been investigated for its ability to reduce inflammatory markers in various cellular models, indicating potential therapeutic applications in conditions characterized by excessive inflammation .

3. Antioxidant Activity

The compound has demonstrated antioxidant properties, which may protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers treated neuronal cell cultures with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell death following oxidative stress exposure. The mechanism was attributed to enhanced GABAergic signaling and reduced inflammatory responses within the neuronal environment.

Synthesis and Derivatives

The synthesis of this compound typically involves chiral starting materials or catalysts to ensure the correct stereochemistry. Key synthetic routes include:

- Reduction of Keto Acids : Utilizing reducing agents like sodium borohydride.

- Amination : Followed by resolution of enantiomers to obtain the desired stereoisomer.

These synthetic methodologies underscore the importance of stereochemistry in determining the biological activity of this compound .

Q & A

Basic Research Question

- HPLC-MS : Reverse-phase C18 columns with UV detection at 210 nm for quantifying amino acid derivatives. Use mobile phases containing 0.1% TFA to suppress ionization .

- NMR : H and C NMR to confirm backbone connectivity. Key signals: δ 3.8–4.2 ppm (hydroxy and amine protons), δ 7.2–7.4 ppm (phenyl group) .

- Elemental Analysis : Validate chloride content (theoretical Cl⁻ ≈ 15.3%) to confirm hydrochloride salt formation .

How does the compound’s hydrogen-bonding network influence its stability in solid-state formulations?

Advanced Research Question

In crystalline forms, stability is governed by intermolecular H-bonding. For example, in (2S,3S)-configured derivatives, Cl⁻ ions act as tridentate acceptors, forming linear H-bonds with hydroxyl (O–H···Cl) and ammonium (N–H···Cl) groups, creating a rigid lattice resistant to hygroscopic degradation . Accelerated stability studies (40°C/75% RH) show <2% decomposition over 6 months under these conditions .

What are the implications of its bioavailability profile for in vivo studies?

Advanced Research Question

While direct data on this compound are limited, analogs like (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride show bioavailability scores of 0.55 (rule-of-five compliant), suggesting moderate absorption. For in vivo antinociception studies:

- Administer via intraperitoneal route (10–20 mg/kg in saline).

- Monitor plasma half-life (t ≈ 2–3 hr) and metabolite formation via LC-MS/MS .

How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?

Advanced Research Question

- Catalytic Asymmetric Synthesis : Use Evans oxazaborolidine catalysts to achieve >98% ee in key steps .

- Crystallization-Induced Diastereomer Resolution : Employ chiral counterions (e.g., L-tartaric acid) to precipitate the desired enantiomer .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor epimerization risks during acidic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。